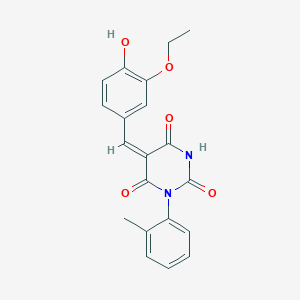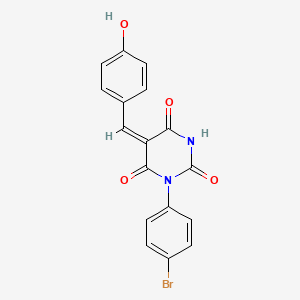![molecular formula C24H15N3O4 B5916800 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5916800.png)
2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide, also known as CNAFA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CNAFA belongs to the class of acrylamide derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
The mechanism of action of 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the inhibition of the protein kinase CK2, which is known to play a critical role in cell proliferation and survival. This compound binds to the ATP-binding site of CK2 and prevents its activity, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which contributes to its anti-cancer activity. This compound also modulates the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide in lab experiments is its high potency and selectivity towards CK2. This allows for the investigation of the specific role of CK2 in various cellular processes. However, the use of this compound in vivo may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the in vivo evaluation of this compound and its derivatives in animal models is necessary to determine their pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 2-cyano-N-1-naphthylacrylamide with 5-(2-nitrophenyl)-2-furylboronic acid in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields the desired product with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-1-naphthyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis, as well as by inhibiting the migration and invasion of cancer cells.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-naphthalen-1-yl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4/c25-15-17(24(28)26-21-10-5-7-16-6-1-2-8-19(16)21)14-18-12-13-23(31-18)20-9-3-4-11-22(20)27(29)30/h1-14H,(H,26,28)/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZZSWSYMIKUEE-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-bromo-4-chlorophenoxy)-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5916722.png)
![N-{2-(4-chlorophenyl)-1-[(2-naphthylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5916727.png)
![4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-fluorobenzoate](/img/structure/B5916741.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916744.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5916752.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-furamide](/img/structure/B5916765.png)
![N-(3-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5916771.png)
![methyl 3-{[2-(2-furoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B5916781.png)
![ethyl 4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5916786.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5916794.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5916795.png)
![4-nitro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5916804.png)

